molecular formula C25H19ClN4O2S2 B2823350 2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide CAS No. 1223838-88-7

2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide

Cat. No.: B2823350
CAS No.: 1223838-88-7
M. Wt: 507.02
InChI Key: GEIVYJVDJYJCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a tricyclic core with fused heterocyclic rings (thia-, triaza-) and substituents including a benzyl group, a sulfanyl-acetamide moiety, and a 2-chlorobenzylamine side chain. Its synthesis and structural characterization likely involve advanced crystallographic techniques, as implied by its intricate stereochemistry. The determination of its crystal structure would typically rely on programs such as SHELXL for refinement and SHELXS/SHELXD for structure solution, which are industry-standard tools for small-molecule crystallography .

Properties

IUPAC Name

2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O2S2/c26-19-11-5-4-9-17(19)13-28-20(31)15-33-25-29-21-18-10-6-12-27-23(18)34-22(21)24(32)30(25)14-16-7-2-1-3-8-16/h1-12H,13-15H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIVYJVDJYJCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-benzyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide typically involves multi-step reactions. One common method includes the condensation of 2-aminonicotinic acid with various aldehydes and thiols under controlled conditions . The reaction is often catalyzed by acids or bases and carried out in solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-((3-benzyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound. These derivatives can exhibit different biological activities and properties .

Scientific Research Applications

2-((3-benzyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its enzyme inhibitory properties, particularly against tyrosinase and other enzymes.

    Medicine: Investigated for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((3-benzyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide involves the inhibition of specific enzymes and molecular targets. For example, it can inhibit the activity of tyrosinase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to reduced melanin production and potential therapeutic effects in conditions like hyperpigmentation and melanoma .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The compound’s tricyclic framework distinguishes it from simpler acetamide derivatives.

Compound Core Structure Key Substituents Crystallographic Method
Target Compound Tricyclic (thia-triaza) Benzyl, 2-chlorobenzyl, sulfanyl-acetamide SHELXL refinement
Analog 1: N-Benzyl-2-sulfanylacetamide Monocyclic Benzyl, sulfanyl-acetamide SHELXS/SHELXD
Analog 2: 2-Chlorobenzyl-triazolopyrimidine Bicyclic (triazolo-pyrimidine) 2-Chlorobenzyl MoPro (alternative software)

Key Observations :

Crystallographic Robustness : The use of SHELX programs ensures high-precision refinement of its complex stereochemistry, whereas analogs solved with other software may lack comparable resolution .

Substituent Effects : The 2-chlorobenzyl group may enhance lipophilicity compared to unsubstituted benzyl analogs, influencing pharmacokinetic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.